molecular formula C13H8N4 B5768859 4-(Benzotriazol-1-yl)benzonitrile

4-(Benzotriazol-1-yl)benzonitrile

Cat. No.: B5768859
M. Wt: 220.23 g/mol
InChI Key: ZPMPCBBSLDFJLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzotriazol-1-yl)benzonitrile is a compound that features a benzotriazole moiety attached to a benzonitrile group. Benzotriazole derivatives are known for their versatile applications in various fields, including medicinal chemistry, material science, and industrial applications. The unique structure of this compound allows it to participate in a wide range of chemical reactions, making it a valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzotriazol-1-yl)benzonitrile typically involves the reaction of benzotriazole with benzonitrile under specific conditions. One common method is the nucleophilic substitution reaction where benzotriazole acts as a nucleophile and reacts with a halogenated benzonitrile derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic attack .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is common to enhance the solubility of reactants and improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Benzotriazol-1-yl)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Benzotriazol-1-yl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzotriazol-1-yl)benzonitrile involves its ability to interact with various molecular targets. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to inhibition or modulation of their activity. This interaction is crucial for its biological activities, including anticancer and antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzotriazol-1-yl)benzonitrile is unique due to the presence of both benzotriazole and benzonitrile functionalities, which confer distinct reactivity and interaction profiles.

Properties

IUPAC Name

4-(benzotriazol-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4/c14-9-10-5-7-11(8-6-10)17-13-4-2-1-3-12(13)15-16-17/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMPCBBSLDFJLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.